molecular formula C8H9NO3 B1608265 (2-Methyl-5-nitrophenyl)methanol CAS No. 22474-47-1

(2-Methyl-5-nitrophenyl)methanol

Cat. No.: B1608265
CAS No.: 22474-47-1
M. Wt: 167.16 g/mol
InChI Key: IBQRNQSJJZLSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H9NO3 It is characterized by a phenyl ring substituted with a methyl group at the second position, a nitro group at the fifth position, and a hydroxymethyl group at the first position

Biochemical Analysis

Biochemical Properties

(2-Methyl-5-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is PqsD, which is involved in the biosynthesis of signal molecules in the cell-to-cell communication of Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, leading to the inhibition of the enzyme’s activity. This inhibition affects the production of signal molecules such as HHQ and PQS, which are crucial for quorum sensing in bacterial communities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, this compound inhibits biofilm formation by disrupting quorum sensing pathways . This disruption leads to changes in gene expression and cellular metabolism, ultimately affecting the bacteria’s ability to form biofilms and communicate effectively. Additionally, this compound has been shown to influence cell signaling pathways, further impacting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the PqsD enzyme, inhibiting its activity and preventing the synthesis of key signal molecules . This inhibition is achieved through a tight-binding mode of action, which ensures that the enzyme remains inactive. Additionally, this compound may influence gene expression by altering the levels of signal molecules that regulate quorum sensing pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged inhibition of enzyme activity and sustained disruption of quorum sensing pathways . Degradation of the compound over time can lead to a decrease in its inhibitory effects, necessitating careful consideration of experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity and disrupts quorum sensing pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through oxidative pathways, involving enzymes such as cytochrome P450 and alcohol dehydrogenase . These metabolic processes lead to the formation of intermediate metabolites, which may further interact with cellular components and influence metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cells, where it exerts its effects on enzyme activity and cellular functions . The localization of this compound in subcellular compartments is essential for its role in biochemical reactions and its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-nitrophenyl)methanol typically involves the nitration of ortho-aminotoluene followed by reduction and subsequent functional group transformations. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyl-5-nitrophenyl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-5-nitrophenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring influences its reactivity in electrophilic and nucleophilic substitution reactions .

Properties

IUPAC Name

(2-methyl-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQRNQSJJZLSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393725
Record name (2-methyl-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22474-47-1
Record name (2-methyl-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHYL-5-NITRO-PHENYL)-METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Methyl-5-nitrobenzoic acid (2.00 g, 11.0 mmol) was warmed under nitrogen, dissolved in anhydrous THF (25 mL), and treated with a 1N solution of borane in THF (16.5 mL). After stirring 18 hours at ambient temperature the reaction was quenched with a solution of potassium carbonate (1.8 g, 13 mmol) in water (50 mL), and the THF removed in vacuo. The remaining aqueous solution was extracted with DCM, and the organic layer washed with pH 7 buffer and brine, dried over sodium sulfate, and filtered. The evaporated filtrate gave the title compound as a pale yellow solid (1.76 g, 95%). 1H NMR (300 MHz, CDCl3) δ 8.29 (d, 1H, J=2.5 Hz), 8.04 (dd, 1H, J=8.3 Hz, 2.5 Hz), 7.31 (d, 1H, J=8.31 Hz), 4.77 (d, 2H, J=5.5 Hz), 2.41 (s, 3H), 2.09 (t, 1H, J=5.6 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16.5 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-5-nitrobenzoic acid (3.0 g, 16.6 mmol, Acros) in THF (60 ml) at ambient temperature under nitrogen was added dropwise 1.0 M borane-tetrahydrofuran complex (33.1 ml, 33.1 mmol, Aldrich). The solution was heated to 80° C. for 1.5 h. To the solution at ambient temperature was slowly added methanol (20 ml) and then heated to 80° C. for 30 min. The solvent was removed in vacuo to leave an oil. The residue was dissolved in methanol (approximately 30 ml) and the solvent removed in vacuo to give (2-methyl-5-nitrophenyl)methanol as a yellow solid (3.18 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-5-nitrophenyl)methanol
Reactant of Route 2
(2-Methyl-5-nitrophenyl)methanol
Reactant of Route 3
(2-Methyl-5-nitrophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Methyl-5-nitrophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Methyl-5-nitrophenyl)methanol
Reactant of Route 6
(2-Methyl-5-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.